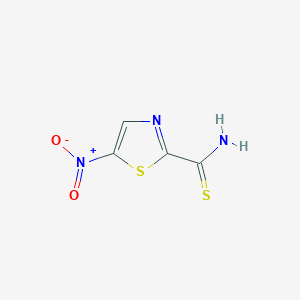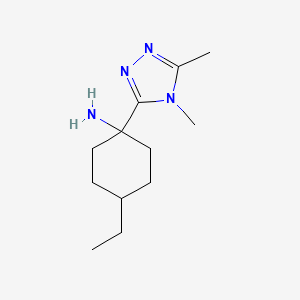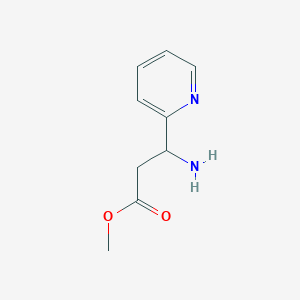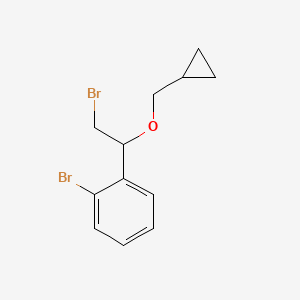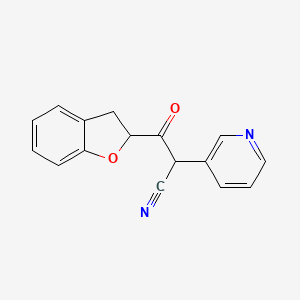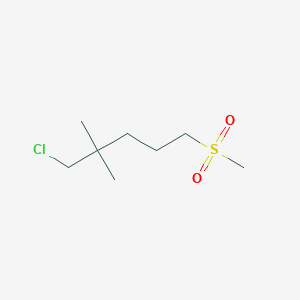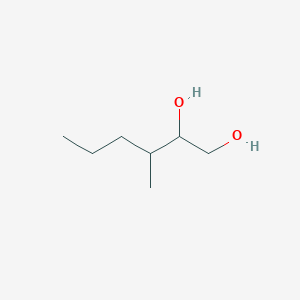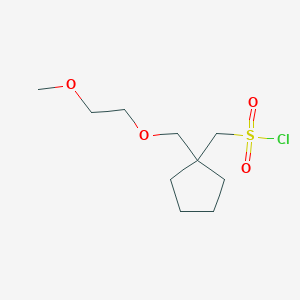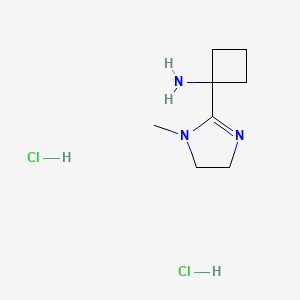
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Métodos De Preparación
The synthesis of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride involves several steps. One common method includes the reduction of 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran at room temperature . The mixture is then stirred overnight and heated to 50°C for one hour. The resulting product is filtered and purified to obtain the desired compound .
Análisis De Reacciones Químicas
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acyl or sulfonyl chlorides in the presence of triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthon in the development of new drugs due to its broad range of chemical properties . In biology, it has shown potential as an antimicrobial agent . In medicine, derivatives of this compound have been studied for their anti-inflammatory, antitumor, and antiviral activities . In the industry, it is used as an intermediate in the synthesis of various pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its biological effects . The exact pathways involved depend on the specific application and the target organism or system .
Comparación Con Compuestos Similares
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-aminedihydrochloride is unique due to its specific structure and properties. Similar compounds include 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid and 1-methyl-4-chloromethylimidazole hydrochloride . These compounds share some chemical properties but differ in their specific applications and biological activities .
Propiedades
Fórmula molecular |
C8H17Cl2N3 |
|---|---|
Peso molecular |
226.14 g/mol |
Nombre IUPAC |
1-(1-methyl-4,5-dihydroimidazol-2-yl)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-11-6-5-10-7(11)8(9)3-2-4-8;;/h2-6,9H2,1H3;2*1H |
Clave InChI |
WUDZKQSRUBLPDV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN=C1C2(CCC2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


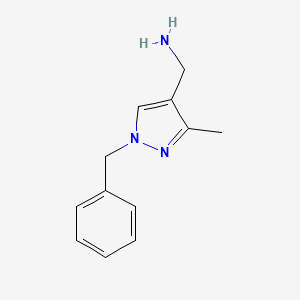
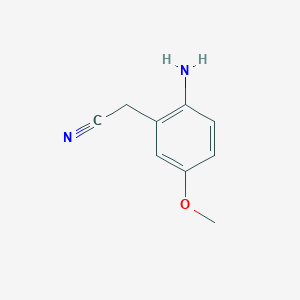
![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)
![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)
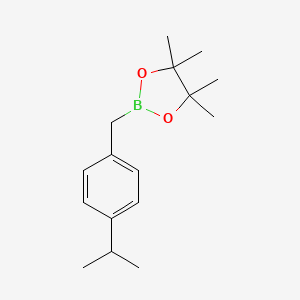
![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
